molecular formula C13H14N2O B8579519 6-(2,5-Dimethylphenoxy)pyridin-3-amine

6-(2,5-Dimethylphenoxy)pyridin-3-amine

Cat. No.: B8579519
M. Wt: 214.26 g/mol
InChI Key: JOZKBYSDPAZWLR-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenoxy)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a 2,5-dimethylphenoxy group at the 6-position and an amine group at the 3-position.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(2,5-dimethylphenoxy)pyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-9-3-4-10(2)12(7-9)16-13-6-5-11(14)8-15-13/h3-8H,14H2,1-2H3

InChI Key

JOZKBYSDPAZWLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethylphenoxy)pyridin-3-amine typically involves the reaction of 2,5-dimethylphenol with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as DMF or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, amines, or thiols.

Scientific Research Applications

6-(2,5-Dimethylphenoxy)pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethylphenoxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Phenoxy Substituent Variations

6-(3,4-Dimethylphenoxy)pyridin-3-amine
  • Structure: Differs in the position of methyl groups on the phenoxy ring (3,4-dimethyl vs. 2,5-dimethyl).
  • Properties : Higher steric hindrance due to adjacent methyl groups may reduce solubility compared to the 2,5-dimethyl isomer.
HBK17 (1N-[3-(2,5-Dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)
  • Structure: Piperazine core with a 2,5-dimethylphenoxypropyl chain and 2-methoxyphenyl group.
  • Activity: Exhibits serotonin (5-HT1A/5-HT2A) receptor affinity, highlighting the role of the 2,5-dimethylphenoxy group in receptor interactions .
  • Comparison : The pyridine core in the target compound may confer distinct electronic properties compared to HBK17’s piperazine system.

Pyridine Derivatives with Alternative Substituents

6-Methoxy-5-methylpyridin-3-amine
  • Structure: Methoxy and methyl groups on the pyridine ring instead of a phenoxy substituent.
  • Properties : Lower molecular weight (MW: 152.18 vs. ~243.3 for the target compound) and reduced lipophilicity (Log P ~1.5), favoring aqueous solubility .
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine
  • Structure : Bulky trifluoromethylphenyl-ethyl group attached to the pyridin-3-amine.
  • Properties : Increased lipophilicity (Log P ~3.5) and metabolic stability due to the trifluoromethyl group, suggesting enhanced blood-brain barrier penetration compared to the target compound .
Key Data from Analogous Compounds
Compound Name Molecular Formula Molecular Weight Log P Melting Point (°C) Key Feature
6-(2,5-Dimethylphenoxy)pyridin-3-amine* C13H14N2O 214.27 ~2.8† N/A Target compound
R,S-1N-[(2,5-dimethylphenoxy)ethyl]aminobutan-1-ol [III] C14H23NO2 237.34 2.34 66–68 Ethyl-amino alcohol substituent
HBK17 C22H29N3O2Cl 402.94 3.1‡ N/A Piperazine core with 2,5-dimethylphenoxy
6-(3,4-Dimethylphenoxy)pyridin-3-amine C13H14N2O 214.27 ~3.0† N/A 3,4-dimethylphenoxy isomer

*Predicted values based on structural analogs. †Estimated using fragment-based methods. ‡Calculated using software.

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